molecular formula C12H6Cl3N3 B2805599 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-55-5

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

Cat. No.: B2805599
CAS No.: 337920-55-5
M. Wt: 298.55
InChI Key: JXPSPHGWFXMOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a chemical compound known for its unique structure and properties. It is a benzimidazole derivative with chlorine atoms attached to its molecular framework, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine.

    Condensation Reaction: The key step involves a condensation reaction between 2-chloro-3-pyridinecarboxaldehyde and 4,5-dichloro-1,2-phenylenediamine in the presence of a suitable catalyst and solvent.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the additional chlorine atoms on the benzimidazole ring.

    5,6-dichloro-1H-benzimidazole: Lacks the pyridinyl group.

Uniqueness

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the presence of both chlorine atoms and the pyridinyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3N3/c13-7-4-9-10(5-8(7)14)18-12(17-9)6-2-1-3-16-11(6)15/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSPHGWFXMOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=CC(=C(C=C3N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324671
Record name 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337920-55-5
Record name 5,6-dichloro-2-(2-chloropyridin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.